REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:6][C:5](=[O:7])[CH:4]([CH2:8][C:9]2[CH:31]=[CH:30][C:12]([O:13][CH2:14][C:15]([N:17]([C:19]3[CH:24]=[C:23]([O:25][CH3:26])[CH:22]=[CH:21][C:20]=3[N+:27]([O-])=O)[CH3:18])=O)=[CH:11][CH:10]=2)[S:3]1.CO.[ClH:34].[H][H]>[C].[Pd].CC(N(C)C)=O>[ClH:34].[CH3:26][O:25][C:23]1[CH:22]=[CH:21][C:20]2[N:27]=[C:15]([CH2:14][O:13][C:12]3[CH:30]=[CH:31][C:9]([CH2:8][CH:4]4[S:3][C:2](=[O:1])[NH:6][C:5]4=[O:7])=[CH:10][CH:11]=3)[N:17]([CH3:18])[C:19]=2[CH:24]=1 |f:4.5,7.8|
|
Name
|
2-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}-N-(5-methoxy-2-nitrophenyl)-N-methylacetamide
|
Quantity
|
444.7 mg
|
Type
|
reactant
|
Smiles
|
O=C1SC(C(N1)=O)CC1=CC=C(OCC(=O)N(C)C2=C(C=CC(=C2)OC)[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.344 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
palladium-carbon
|
Quantity
|
244 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was shaken at 50° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After shaking
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow filtrate
|
Type
|
CUSTOM
|
Details
|
When the filtrate obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to about 5 g
|
Type
|
CUSTOM
|
Details
|
the product crystallized out of solution
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=CC2=C(N(C(=N2)COC2=CC=C(CC3C(NC(S3)=O)=O)C=C2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |